tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate: is a chemical compound with the molecular formula C14H21N3O3 and a molecular weight of 279.33 g/mol . This compound is notable for its unique structure, which includes a pyrazole ring and a piperidine ring, making it a valuable building block in organic synthesis and pharmaceutical research .
Vorbereitungsmethoden
The synthesis of tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 4-methylpiperidine with tert-butyl chloroformate to form the tert-butyl 4-methylpiperidine-1-carboxylate intermediate. This intermediate is then reacted with 4-formyl-1H-pyrazole under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity .
Analyse Chemischer Reaktionen
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Condensation: The formyl group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The pyrazole ring can interact with aromatic residues through π-π stacking interactions, enhancing binding affinity .
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)-4-methylpiperidine-1-carboxylate can be compared with similar compounds, such as:
tert-Butyl 4-(4-formyl-1H-pyrazol-1-yl)piperidine-1-carboxylate: Lacks the methyl group on the piperidine ring, which may affect its reactivity and binding properties.
tert-Butyl 2-fluoro-4-(4-formyl-1H-pyrazol-1-yl)benzoate: Contains a benzoate group instead of a piperidine ring, leading to different chemical and biological properties.
Eigenschaften
Molekularformel |
C15H23N3O3 |
---|---|
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
tert-butyl 4-(4-formylpyrazol-1-yl)-4-methylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O3/c1-14(2,3)21-13(20)17-7-5-15(4,6-8-17)18-10-12(11-19)9-16-18/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
NAAULFZWTOBXQS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)N2C=C(C=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.